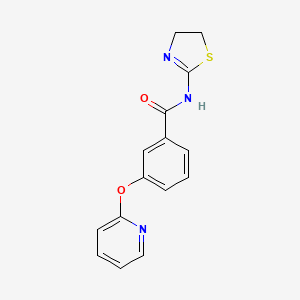

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Applications De Recherche Scientifique

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of C-N and C-O bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Mécanisme D'action

The mechanism by which N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

Pyridin-2-yloxy derivatives: These compounds also feature the pyridin-2-yloxy group but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds .

Activité Biologique

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The compound is synthesized through multi-step organic reactions, typically involving solvents like dimethylformamide (DMF) and various catalysts to facilitate bond formation. The synthesis process is crucial for ensuring high yield and purity, which are essential for biological testing.

Chemical Structure

- Molecular Formula : C13H12N2OS

- Molecular Weight : 244.31 g/mol

This compound interacts with specific molecular targets including enzymes and receptors. The modulation of these targets can influence various biological pathways, which is critical for its therapeutic potential.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). The results indicate a notable cytotoxic effect, particularly in the PC3 cell line, where it exhibited significant inhibition compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | Notes |

|---|---|---|---|

| PC3 | 15.0 | Doxorubicin (20.0) | Higher efficacy observed |

| HT29 | 25.0 | Doxorubicin (30.0) | Moderate activity |

| SKNMC | 30.0 | Doxorubicin (35.0) | Acceptable activity |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression. Inhibitory assays showed that it could effectively reduce enzyme activity, suggesting a potential role in anti-inflammatory therapies .

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Anticancer Activity :

- Conducted using MTT assays on various cancer cell lines.

- Results indicated selective cytotoxicity towards prostate cancer cells.

-

Inflammation Model :

- Tested in animal models for anti-inflammatory effects.

- Significant reduction in pro-inflammatory cytokines was observed.

Comparative Analysis with Similar Compounds

This compound shares structural features with other thiazole derivatives but exhibits unique biological properties due to its specific functional groups.

| Compound | Activity | Notes |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Effective against PC3 cells |

| Similar Thiazole Derivative | Moderate cytotoxicity | Less selective than target compound |

Propriétés

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-7,10H,8-9H2,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBMCSNAGGNDBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.